

Application Notes and Protocols for FGH10019 in Cancer Cell Line Experiments

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Compound of Interest

Compound Name: **FGH10019**
Cat. No.: **B1263017**

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Introduction

FGH10019 is an orally available small molecule inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs). SREBPs are key transcription factors that regulate lipogenesis, a process frequently dysregulated in cancer cells to support rapid proliferation and survival. By inhibiting SREBP-dependent lipid biosynthesis, **FGH10019** presents a promising therapeutic strategy to target cancer metabolism. These application notes provide detailed protocols for utilizing **FGH10019** in cancer cell line experiments to assess its efficacy and mechanism of action.

Mechanism of Action

FGH10019 targets the SREBP signaling pathway, which is central to cellular lipid homeostasis. In cancer cells, this pathway is often hyperactivated to meet the high demand for lipids for membrane synthesis, energy storage, and signaling molecules. **FGH10019** inhibits the activation of SREBPs, leading to a downstream reduction in the expression of lipogenic enzymes. This disruption of lipid metabolism can induce cancer cell death and enhance the efficacy of conventional chemotherapeutic agents. A key mechanism observed is the alteration of the cancer cell membrane composition, leading to increased permeability and enhanced intracellular accumulation of other anti-cancer drugs.

Data Presentation

Table 1: In Vitro Efficacy of FGH10019 in Prostate Cancer Cell Lines

Cell Line	Type	IC50 of FGH10019 (μM)	Notes
C4-2	Prostate Cancer (Androgen-sensitive)	~12 μM	IC50 values for FGH10019 as a single agent in various prostate cancer cell lines ranged from 9 to 22 μM.
PC3	Prostate Cancer (Androgen-insensitive)	~15 μM	FGH10019 enhances docetaxel-induced cytotoxicity in human prostate cancer cells.

Table 2: Synergistic Effects of FGH10019 with Docetaxel in Prostate Cancer Cell Lines

Cell Line	Treatment	Observation
C4-2	5 μM FGH10019 + 1 nM Docetaxel	Enhanced cytotoxicity compared to single-agent treatment.
PC3	5 μM FGH10019 + 1 nM Docetaxel	Increased intracellular accumulation of docetaxel.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of **FGH10019**.

Materials:

- Cancer cell lines of interest

- Complete growth medium
- **FGH10019** (stock solution in DMSO)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete growth medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
- Compound Treatment: Prepare serial dilutions of **FGH10019** in complete growth medium. Remove the overnight culture medium from the wells and add 100 μ L of the **FGH10019** dilutions. Include a vehicle control (DMSO) and a no-treatment control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition: After the incubation period, add 10 μ L of MTT solution to each well.
- Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
- Solubilization: Carefully remove the medium and add 100 μ L of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by **FGH10019** using flow cytometry.

Materials:

- Cancer cell lines
- **FGH10019**
- 6-well plates
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of **FGH10019** for the desired time (e.g., 24 or 48 hours). Include a vehicle control.
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
- Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL
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